

# Application Notes and Protocols for Prenatal Diagnosis of Hemoglobin Tianshui

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## Compound of Interest

Compound Name: *hemoglobin Tianshui*

Cat. No.: *B1178653*

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## Introduction

**Hemoglobin Tianshui** (Hb Tianshui) is a rare structural variant of the beta-globin chain, resulting from a point mutation in the HBB gene [HBB: c.119A>G,  $\beta$ 39(C5)Glu  $\rightarrow$  Arg][[1](#)]. While often asymptomatic in the heterozygous state, its coinheritance with other beta-hemoglobinopathies, such as sickle cell trait, can lead to clinically significant conditions[[1](#)]. Accurate prenatal diagnosis is crucial for genetic counseling and informed decision-making for couples at risk of having an affected child. These application notes provide a comprehensive overview of the methods for prenatal diagnosis of **Hemoglobin Tianshui**, including detailed protocols and data interpretation guidelines.

## Diagnostic Approaches

The prenatal diagnosis of **Hemoglobin Tianshui**, a monogenic disorder, can be approached through both invasive and non-invasive methods. The choice of method depends on gestational age, parental preference, and the specific clinical context.

1. Invasive Prenatal Diagnosis (IPD): This approach involves obtaining fetal cells for genetic analysis through procedures such as chorionic villus sampling (CVS) or amniocentesis[[2](#)][[3](#)].
  - Chorionic Villus Sampling (CVS): Typically performed between 10 and 13 weeks of gestation, this procedure involves obtaining a small sample of the placenta.

- Amniocentesis: Usually performed between 15 and 20 weeks of gestation, this involves aspirating a small amount of amniotic fluid containing fetal cells.

2. Non-Invasive Prenatal Diagnosis (NIPD): This method analyzes cell-free fetal DNA (cffDNA) circulating in the maternal bloodstream, avoiding the risks associated with invasive procedures[4][5]. While primarily used for aneuploidy screening, its application for single-gene disorders is advancing.

## Data Presentation: Comparison of Diagnostic Methods

Method	Sample Type	Gestational Age	Advantages	Disadvantages	Reported Performance (for similar single-gene disorders)
Invasive - DNA Sequencing	Chorionic Villi, Amniocytes	10-20 weeks	High accuracy, definitive diagnosis.	Risk of miscarriage (approx. 1 in 200 to 1 in 1000), maternal cell contamination risk.	Sensitivity and Specificity approaching 100% for targeted gene sequencing.
Invasive - Allele-Specific PCR	Chorionic Villi, Amniocytes	10-20 weeks	Rapid and cost-effective for known mutations.	Less comprehensive than sequencing, may miss novel mutations.	High sensitivity and specificity for the targeted mutation.
Non-Invasive - cffDNA Sequencing	Maternal Plasma	From 10 weeks	No risk of miscarriage, early detection.	Technically challenging, lower fetal DNA fraction can affect accuracy, potential for false positives/negatives.	Sensitivity and specificity are highly variable depending on the specific mutation and methodology but have been reported to be high in targeted analyses[4].

## Experimental Protocols

### Protocol 1: Invasive Prenatal Diagnosis of Hemoglobin Tianshui by Sanger Sequencing

This protocol outlines the steps for the detection of the HBB: c.119A>G mutation from fetal DNA obtained via CVS or amniocentesis.

#### 1. Fetal DNA Extraction:

- Extract genomic DNA from chorionic villus sample or cultured amniocytes using a commercially available DNA extraction kit, following the manufacturer's instructions.
- Assess DNA quantity and quality using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

#### 2. PCR Amplification of the HBB Gene:

- Amplify the region of the HBB gene containing the potential mutation using polymerase chain reaction (PCR).
- Primer Design: Design primers to flank exon 2 of the human HBB gene.
- Forward Primer Example: 5'-GTCAGGGCAGAGCCATCTATTG-3'
- Reverse Primer Example: 5'-ACACAACTGTGTTCACTAGCAAC-3'
- PCR Reaction Mix (50  $\mu$ L):
  - Genomic DNA: 100 ng
  - Forward Primer (10  $\mu$ M): 1  $\mu$ L
  - Reverse Primer (10  $\mu$ M): 1  $\mu$ L
  - dNTP Mix (10 mM): 1  $\mu$ L
  - 10x PCR Buffer: 5  $\mu$ L
  - Taq DNA Polymerase (5 U/ $\mu$ L): 0.5  $\mu$ L
  - Nuclease-free water: to 50  $\mu$ L
- PCR Cycling Conditions:
  - Initial Denaturation: 95°C for 5 minutes
  - 35 cycles of:
    - Denaturation: 95°C for 30 seconds
    - Annealing: 58°C for 30 seconds
    - Extension: 72°C for 1 minute
  - Final Extension: 72°C for 10 minutes
- Verify the PCR product size on a 1.5% agarose gel.

### 3. PCR Product Purification:

- Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

### 4. Sanger Sequencing:

- Perform cycle sequencing using the purified PCR product as a template and one of the PCR primers.
- Analyze the sequencing results using appropriate software to identify the presence of the c.119A>G mutation in the HBB gene.

## Protocol 2: Non-Invasive Prenatal Diagnosis (NIPD) of Hemoglobin Tianshui by Next-Generation Sequencing (NGS)

This protocol provides a general framework for NIPD. The specific enrichment strategies and bioinformatic analyses can vary.

### 1. Maternal Blood Collection and Plasma Separation:

- Collect 10 mL of maternal blood in a tube containing a cell-stabilizing agent.
- Perform a two-step centrifugation process to separate the plasma and minimize contamination with maternal genomic DNA.

### 2. Cell-Free DNA (cfDNA) Extraction:

- Extract cfDNA from the plasma using a specialized cfDNA extraction kit.

### 3. Library Preparation and Target Enrichment:

- Prepare a DNA library from the extracted cfDNA.
- Enrich for the HBB gene region of interest using a targeted capture method (e.g., hybrid capture probes).

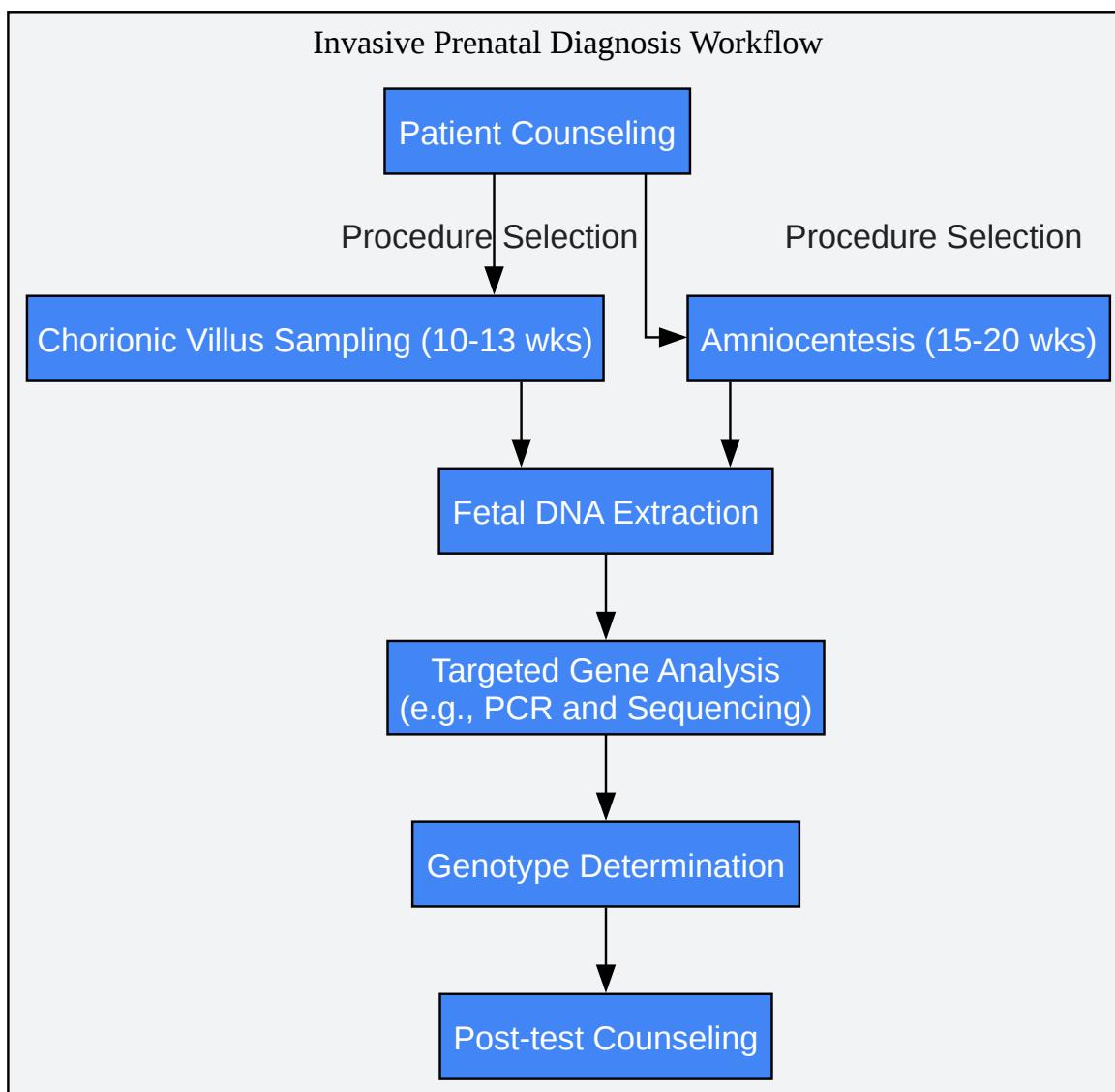
### 4. Next-Generation Sequencing:

- Sequence the enriched library on an NGS platform (e.g., Illumina).

## 5. Bioinformatic Analysis:

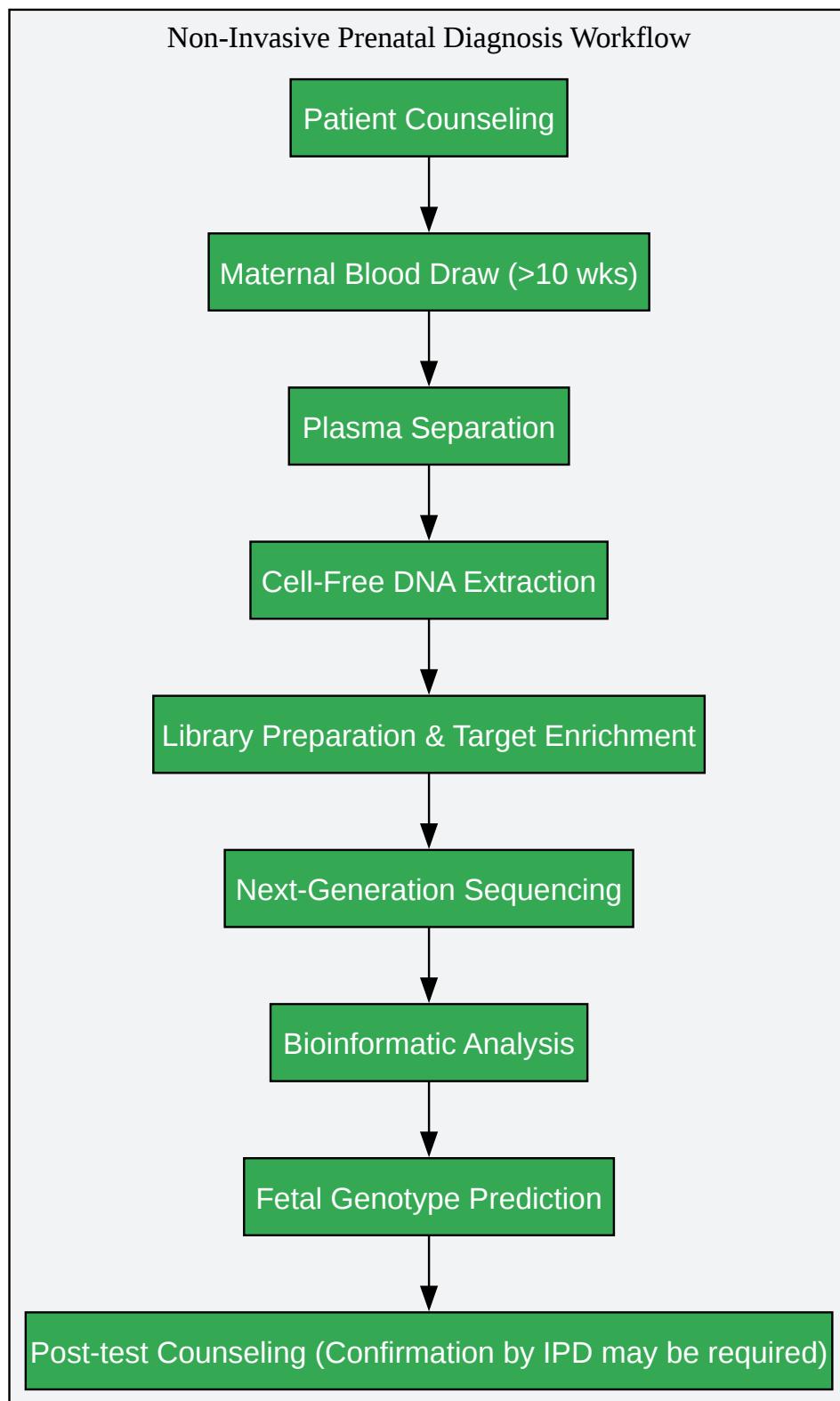
- Align the sequencing reads to the human reference genome.
- Analyze the allelic ratio at the c.119 position of the HBB gene to determine the fetal genotype. This requires sophisticated statistical analysis to account for the low fetal fraction of cfDNA.

## Visualizations



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Caption: Workflow for Invasive Prenatal Diagnosis of **Hemoglobin Tianshui**.



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Caption: Workflow for Non-Invasive Prenatal Diagnosis of **Hemoglobin Tianshui**.

## Conclusion

The prenatal diagnosis of **Hemoglobin Tianshui** can be reliably achieved through molecular analysis of fetal DNA. Invasive methods followed by Sanger sequencing of the HBB gene remain the gold standard for a definitive diagnosis. Non-invasive methods using cfDNA are a promising and safer alternative, though they may require confirmation by invasive testing, especially in cases with inconclusive results. The choice of diagnostic strategy should be made after thorough genetic counseling, considering the specific circumstances of the couple.

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